molecular formula C11H11NO2S B071396 2-Isopropoxybenzothiazole-7-carbaldehyde CAS No. 178999-37-6

2-Isopropoxybenzothiazole-7-carbaldehyde

Cat. No. B071396
M. Wt: 221.28 g/mol
InChI Key: JEYZTEHCWRJOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxybenzothiazole-7-carbaldehyde, also known as IBTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTCA is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring. It has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research.

Mechanism Of Action

The mechanism of action of 2-Isopropoxybenzothiazole-7-carbaldehyde is not fully understood. However, it has been found to act as a nucleophile in various reactions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been shown to react with various electrophiles, such as aldehydes and ketones, to form adducts.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Isopropoxybenzothiazole-7-carbaldehyde. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions, making it suitable for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Isopropoxybenzothiazole-7-carbaldehyde is its high purity and yield when synthesized using the methods mentioned above. It is also stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-Isopropoxybenzothiazole-7-carbaldehyde is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research. One potential direction is the synthesis of new heterocyclic compounds using 2-Isopropoxybenzothiazole-7-carbaldehyde as a key intermediate. Another potential direction is the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in the development of new drugs. 2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential as a drug candidate due to its unique properties. Further research is needed to explore these potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde.
Conclusion:
In conclusion, 2-Isopropoxybenzothiazole-7-carbaldehyde is a chemical compound that has potential applications in various scientific fields. It has been synthesized using various methods and has been found to be stable under various conditions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds and has potential as a drug candidate. Further research is needed to explore the potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research.

Synthesis Methods

There are several methods for synthesizing 2-Isopropoxybenzothiazole-7-carbaldehyde. One of the most common methods is the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of acetic acid. This method yields 2-Isopropoxybenzothiazole-7-carbaldehyde with a high yield and purity. Another method involves the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of sodium hydroxide. This method also yields 2-Isopropoxybenzothiazole-7-carbaldehyde with high purity and yield.

Scientific Research Applications

2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential applications in various scientific fields. One of the most significant applications of 2-Isopropoxybenzothiazole-7-carbaldehyde is in the field of organic synthesis. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as benzothiazoles and thiazoles.

properties

CAS RN

178999-37-6

Product Name

2-Isopropoxybenzothiazole-7-carbaldehyde

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3

InChI Key

JEYZTEHCWRJOGN-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC2=CC=CC(=C2S1)C=O

Canonical SMILES

CC(C)OC1=NC2=CC=CC(=C2S1)C=O

synonyms

7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI)

Origin of Product

United States

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